DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite

Lipophilic modification siRNA delivery Analytical chemistry

Standard 2'-O-alkyl phosphoramidites (C16, C18) lack the hydrophobicity threshold for muscle or extrahepatic delivery. This C22 docosyl analog is the validated building block for siRNA conjugates targeting skeletal muscle, heart, adrenal, and kidney. - **Key Outcome**: Enables ~55% muscle & ~80% cardiac gene silencing (myostatin model); 1-month durability. - **Biodistribution**: LDL-mediated pathway; C22 required over C16/C18 for multi-organ accumulation. - **Process Advantage**: Max RP-HPLC retention; baseline separation from failure sequences for >95% purity.

Molecular Formula C63H94N5O9P
Molecular Weight 1096.4 g/mol
Cat. No. B15599523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-2'-O-C22-rC-3'-CE-Phosphoramidite
Molecular FormulaC63H94N5O9P
Molecular Weight1096.4 g/mol
Structural Identifiers
InChIInChI=1S/C63H94N5O9P/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-46-73-60-59(77-78(75-47-32-44-64)68(49(2)3)50(4)5)57(76-61(60)67-45-43-58(65-51(6)69)66-62(67)70)48-74-63(52-33-29-28-30-34-52,53-35-39-55(71-7)40-36-53)54-37-41-56(72-8)42-38-54/h28-30,33-43,45,49-50,57,59-61H,9-27,31-32,46-48H2,1-8H3,(H,65,66,69,70)/t57-,59?,60+,61-,78?/m1/s1
InChIKeyBXBAOQKSZHWNHE-DNCPTDCWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

About DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite


DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite (CAS 2923115-93-7, also known as Compound 114) is a modified phosphoramidite monomer designed for solid-phase oligonucleotide synthesis . It features a docosyl (C22) aliphatic chain attached to the 2'-hydroxyl position of the ribose sugar, which significantly enhances the hydrophobicity of the resulting oligonucleotide [1]. This compound is part of a class of lipophilic modifiers used to improve the delivery and cellular uptake of therapeutic oligonucleotides such as siRNAs and antisense oligos [2].

Building block 2'-O-docosyl (C22) phosphoramidite for solid-phase oligonucleotide synthesis
Hydrophobicity Long-chain alkyl modification drives LDL-biased lipoprotein partitioning for multi-organ delivery research
Muscle targeting Enables synthesis of siRNA conjugates for skeletal and cardiac muscle delivery studies

Why DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite Is Irreplaceable


Generic phosphoramidite substitution is not feasible when the goal is to create a highly lipophilic oligonucleotide with a specific hydrophobicity profile. The C22 docosyl chain in this monomer provides a distinct LogP value and chromatographic retention behavior compared to shorter chain analogs like C12 or C16 [1]. Replacing it with a different lipophilic modifier would alter the conjugate's interaction with plasma proteins and cellular membranes, potentially changing its biodistribution and therapeutic efficacy [2]. The specific chemical identity of this building block ensures reproducibility in synthesizing conjugates with predictable physicochemical properties and biological performance [3].

Shorter-chain analogs (C16, C18) produce HDL-biased conjugates; the C22 chain is required for LDL-mediated extrahepatic distribution profiles reported in rodent models.
Muscle and cardiac tissue accumulation observed with C22 conjugates is not reproduced by C18 or shorter chains, which lack the hydrophobicity threshold for albumin-mediated transport.
RP-HPLC purification advantage and full-length product separation from N-1 impurities are chain-length dependent; a C16 or C18 building block may shift chromatographic resolution.

DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite Comparative Evidence


Hepatic ApoB Silencing: C22 vs. C18 and C12

The lipophilic docosanyl (C22) modification on the target compound significantly increases the hydrophobicity of the resulting oligonucleotide conjugate. This is evidenced by a substantial increase in retention time under Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) compared to an unmodified control. This chromatographic behavior is consistent for both 5'- and 3'-terminal conjugations [1].

Hepatic ApoB Silencing
Head-to-head
Docosanyl (C22)-siRNA reduced apoB mRNA to the lowest percentage of saline control among C12/C18/C22 conjugates (P < 0.005 vs. saline).
Supports chain-length-dependent silencing endpoint comparison.
Model: 50 mg·kg⁻¹ IV × 3 days in mice; n=5.
Lipophilic modification siRNA delivery Analytical chemistry

LDL Preferential Binding and Extrahepatic Delivery

The target compound is supplied with a high level of chemical purity, which is critical for achieving high coupling efficiency in solid-phase synthesis. Analytical data from commercial sources indicate a purity of 98.0% as determined by HPLC . This is comparable to the industry standard for high-quality phosphoramidites used in therapeutic oligonucleotide manufacturing [1].

LDL Binding & Extrahepatic Delivery
Reported
High-hydrophobicity (C22-like) siRNA conjugates preferentially associate with LDL; extrahepatic silencing reached 78% in kidney, 37% adrenal, 35% ovary.
Supports multi-organ delivery endpoint context via lipoprotein selection.
Cross-study comparison; hydrophobicity directly governs LDL vs. HDL partitioning.
Oligonucleotide synthesis Quality control Process chemistry

C22-Mediated Skeletal and Cardiac Muscle siRNA Delivery

The compound exhibits a well-defined stability profile under recommended storage conditions. As a powder, it is stable for 3 years at -20°C and 2 years at 4°C. Once dissolved in solvent, it remains stable for 6 months at -80°C and 1 month at -20°C . This information is crucial for procurement and planning in both research and GMP manufacturing settings.

Muscle & Cardiac Delivery
Head-to-head
DCA (C22)-siRNA: ~55% myostatin silencing in skeletal muscle, ~80% in heart, ~5% injected dose in muscle, >1 month duration, no cytokine induction at 100 mg·kg⁻¹.
Supports muscle-targeted delivery endpoint evaluation.
Systemic IV in mice; C22 required for this extrahepatic phenotype.
Reagent stability Inventory management Process development

DMTr-2'-O-C22-rC-3'-CE-Phosphoramidite Applications


Muscle- and Heart-Targeted siRNA Synthesis

This phosphoramidite is ideally suited for the solid-phase synthesis of small interfering RNA (siRNA) conjugates bearing a C22 docosyl chain. This modification is used to enhance the lipophilicity of the siRNA, promoting its association with serum lipoproteins and facilitating cellular uptake through endocytosis and membrane interaction mechanisms [1]. This application is critical for developing siRNA therapeutics targeting extrahepatic tissues.

LDL-Mediated Multi-Organ siRNA Delivery

The distinct hydrophobic properties conferred by the C22 chain make this compound a valuable tool for developing and validating analytical methods, such as Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) [2]. The synthesized conjugates serve as model compounds for optimizing separation conditions and identifying process-related impurities in lipophilic oligonucleotide therapeutics.

Large-Scale Synthesis with Enhanced HPLC Purification

The well-defined purity (98.0%) and quantified storage stability of this monomer make it a reliable building block for process development and GMP manufacturing of oligonucleotide-based drugs. Its use helps ensure high coupling efficiency and reduces the burden of downstream purification, contributing to a more robust and cost-effective manufacturing process.

Application
Selection Property
Validation Focus
Muscle-targeted oligonucleotide synthesis
2'-O-docosyl (C22) incorporation
Skeletal/cardiac tissue accumulation and silencing duration
Lipoprotein-mediated biodistribution studies
High hydrophobicity for LDL partitioning
Extrahepatic tissue mRNA silencing distribution
Oligonucleotide purification method development
Enhanced RP-HPLC retention
Full-length product separation from N-1 impurities
Plasma pharmacokinetic research
Albumin binding capacity
Systemic clearance and nuclease resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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